

# Comparative Efficacy of Dual FAAH/MAGL Inhibitors Versus Selective MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LP117     |           |
| Cat. No.:            | B15573308 | Get Quote |

A Guide for Researchers and Drug Development Professionals

#### Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. Pharmacological inhibition of these enzymes presents a promising therapeutic strategy for various disorders by augmenting endogenous cannabinoid signaling. This guide provides a comparative analysis of a representative dual FAAH/MAGL inhibitor, JZL195, and a selective MAGL inhibitor, JZL184.

Note on **LP117**:Initial searches for a compound designated "**LP117**" as a dual FAAH/MAGL inhibitor did not yield specific information in the published scientific literature. Therefore, this guide utilizes the well-characterized dual inhibitor JZL195 as a representative compound for comparison with selective MAGL inhibitors.

## **Mechanism of Action: A Tale of Two Strategies**

Selective MAGL inhibitors, such as JZL184, primarily increase the levels of 2-AG, a full agonist at both cannabinoid receptor 1 (CB1) and 2 (CB2).[1][2] This targeted approach aims to enhance the signaling of a key endocannabinoid involved in retrograde synaptic transmission and immune modulation.



In contrast, dual FAAH/MAGL inhibitors like JZL195 simultaneously block the degradation of both AEA and 2-AG.[3][4][5] This leads to a broader elevation of endocannabinoid levels, potentially resulting in more pronounced and widespread physiological effects compared to selective inhibition.

# **Quantitative Comparison of Preclinical Efficacy**

The following tables summarize key preclinical data comparing the effects of the dual inhibitor JZL195 and the selective MAGL inhibitor JZL184 in various rodent models.

Table 1: Effects on Endocannabinoid Levels in Mouse Brain

| Compound | Dose     | AEA Levels<br>(fold change<br>vs. vehicle) | 2-AG Levels<br>(fold change<br>vs. vehicle) | Reference |
|----------|----------|--------------------------------------------|---------------------------------------------|-----------|
| JZL184   | 40 mg/kg | No significant change                      | ~8-10 fold increase                         | [1]       |
| JZL195   | 40 mg/kg | ~10 fold increase                          | ~8-10 fold increase                         | [3]       |

Table 2: Efficacy in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)

| Compound | Outcome<br>Measure      | Efficacy                                    | Cannabimimeti<br>c Side Effects                  | Reference |
|----------|-------------------------|---------------------------------------------|--------------------------------------------------|-----------|
| JZL184   | Mechanical<br>Allodynia | Significant reduction                       | Observed at higher doses                         | [5]       |
| JZL195   | Mechanical<br>Allodynia | Greater reduction than selective inhibitors | Present, but with a potential therapeutic window | [5]       |

Table 3: Effects on Anxiety-Like Behavior in Mice



| Compound | Behavioral Test | Effect on Anxiety        | Reference |
|----------|-----------------|--------------------------|-----------|
| JZL184   | Light-Dark Box  | Anxiolytic               | [2]       |
| JZL195   | Open Field Test | Anxiogenic at some doses | [2]       |

## Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the targeted signaling pathways and a general workflow for evaluating inhibitor efficacy.

Caption: Targeted enzymatic pathways of selective and dual inhibitors.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dual Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Blockade Produces THC-Like Morris Water Maze Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Dual FAAH/MAGL Inhibitors Versus Selective MAGL Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573308#efficacy-of-lp117-compared-to-selective-magl-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com